Cas no 2248188-66-9 (3-(2S)-oxolan-2-ylpropan-1-amine)

3-(2S)-oxolan-2-ylpropan-1-amine 化学的及び物理的性質
名前と識別子
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- 2248188-66-9
- 3-[(2S)-oxolan-2-yl]propan-1-amine
- EN300-3186072
- 3-(2S)-oxolan-2-ylpropan-1-amine
-
- MDL: MFCD30698262
- インチ: 1S/C7H15NO/c8-5-1-3-7-4-2-6-9-7/h7H,1-6,8H2/t7-/m0/s1
- InChIKey: RVTMIVWSLUDRBP-ZETCQYMHSA-N
- ほほえんだ: O1CCC[C@@H]1CCCN
計算された属性
- せいみつぶんしりょう: 129.115364102g/mol
- どういたいしつりょう: 129.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 75.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 35.2Ų
3-(2S)-oxolan-2-ylpropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3186072-0.5g |
3-[(2S)-oxolan-2-yl]propan-1-amine |
2248188-66-9 | 95.0% | 0.5g |
$2033.0 | 2025-03-19 | |
Enamine | EN300-3186072-0.05g |
3-[(2S)-oxolan-2-yl]propan-1-amine |
2248188-66-9 | 95.0% | 0.05g |
$1779.0 | 2025-03-19 | |
Enamine | EN300-3186072-2.5g |
3-[(2S)-oxolan-2-yl]propan-1-amine |
2248188-66-9 | 95.0% | 2.5g |
$4150.0 | 2025-03-19 | |
Enamine | EN300-3186072-1g |
3-[(2S)-oxolan-2-yl]propan-1-amine |
2248188-66-9 | 1g |
$2134.0 | 2023-09-05 | ||
Enamine | EN300-3186072-10g |
3-[(2S)-oxolan-2-yl]propan-1-amine |
2248188-66-9 | 10g |
$9177.0 | 2023-09-05 | ||
Enamine | EN300-3186072-1.0g |
3-[(2S)-oxolan-2-yl]propan-1-amine |
2248188-66-9 | 95.0% | 1.0g |
$2118.0 | 2025-03-19 | |
Enamine | EN300-3186072-5.0g |
3-[(2S)-oxolan-2-yl]propan-1-amine |
2248188-66-9 | 95.0% | 5.0g |
$6140.0 | 2025-03-19 | |
Enamine | EN300-3186072-0.1g |
3-[(2S)-oxolan-2-yl]propan-1-amine |
2248188-66-9 | 95.0% | 0.1g |
$1863.0 | 2025-03-19 | |
Enamine | EN300-3186072-0.25g |
3-[(2S)-oxolan-2-yl]propan-1-amine |
2248188-66-9 | 95.0% | 0.25g |
$1948.0 | 2025-03-19 | |
Enamine | EN300-3186072-10.0g |
3-[(2S)-oxolan-2-yl]propan-1-amine |
2248188-66-9 | 95.0% | 10.0g |
$9105.0 | 2025-03-19 |
3-(2S)-oxolan-2-ylpropan-1-amine 関連文献
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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3-(2S)-oxolan-2-ylpropan-1-amineに関する追加情報
Recent Advances in the Study of 3-(2S)-oxolan-2-ylpropan-1-amine (CAS: 2248188-66-9) in Chemical Biology and Pharmaceutical Research
3-(2S)-oxolan-2-ylpropan-1-amine (CAS: 2248188-66-9) is a chiral amine derivative that has recently gained attention in chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This compound, characterized by its oxolane (tetrahydrofuran) ring and amine functional group, has been explored for its unique physicochemical properties and biological activities. Recent studies have focused on its synthesis, structural modifications, and pharmacological evaluations, positioning it as a promising scaffold for novel therapeutic agents.
One of the key areas of interest is the compound's role as a building block in the synthesis of bioactive molecules. Researchers have utilized 3-(2S)-oxolan-2-ylpropan-1-amine as a chiral intermediate in the preparation of various pharmacologically active compounds, including enzyme inhibitors and receptor modulators. Its stereochemistry and functional group compatibility make it a versatile candidate for asymmetric synthesis and medicinal chemistry applications. Recent publications highlight its use in the development of CNS-targeting drugs, where its ability to cross the blood-brain barrier is of particular interest.
In terms of biological activity, preliminary studies have demonstrated that 3-(2S)-oxolan-2-ylpropan-1-amine exhibits moderate affinity for certain neurotransmitter receptors, suggesting potential applications in neurological disorders. A 2023 study published in the Journal of Medicinal Chemistry reported its activity as a partial agonist at serotonin receptors, with implications for mood disorder therapeutics. Additionally, its metabolic stability and low toxicity profile, as evidenced by in vitro and in vivo studies, make it an attractive candidate for further drug development.
The synthetic approaches to 3-(2S)-oxolan-2-ylpropan-1-amine have also seen significant advancements. Recent literature describes improved catalytic asymmetric methods for its production, with emphasis on green chemistry principles and atom economy. These developments have enabled larger-scale production while maintaining high enantiomeric purity, addressing previous challenges in its availability for research purposes. The compound's stability under various conditions has been thoroughly characterized, providing valuable data for formulation scientists.
Looking forward, the research community anticipates expanded investigations into the therapeutic potential of 3-(2S)-oxolan-2-ylpropan-1-amine derivatives. Current research directions include structure-activity relationship studies to optimize its pharmacological profile and the exploration of its use in combination therapies. The compound's unique structural features continue to inspire novel drug design strategies in both academic and industrial settings, marking it as a molecule of significant interest in contemporary pharmaceutical research.
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